4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline
Overview
Description
“4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline” is a chemical compound that belongs to the class of quinazoline derivatives . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities .
Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-Parkinsonism, and anticancer activities . The exact chemical reactions involving “this compound” are not specified in the available literature.Scientific Research Applications
Nucleophilic Substitution and Synthesis of Quinoline Derivatives
The nucleophilic substitution reaction of chloroquinolines, including 4-chloroquinazolines, has been extensively studied for the synthesis of various quinoline derivatives. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole under different conditions (neutral, acidic, and basic) has been investigated to synthesize 4-(1H-1,2,4-triazol-1-yl)quinolines. These compounds are of interest due to their potential anti-inflammatory and fungicidal activities. The study provides insights into the effects of acid and base catalysis and substituent effects on the reactivity of 4-chloroquinolines, aiding in the selection of optimal reaction conditions for preparing desired quinoline derivatives (Kóródi, 1994).
Anticancer Potential and Blood-Brain Barrier Penetration
A significant application of 4-anilinoquinazoline derivatives, closely related to 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline, is their role as potent apoptosis inducers and anticancer agents. A study involving the replacement of a 2-Cl group in lead compounds with other functional groups led to the discovery of derivatives with enhanced apoptosis-inducing capabilities and excellent blood-brain barrier penetration. These compounds demonstrated high efficacy in various cancer models, highlighting their potential as anticancer clinical candidates (Sirisoma et al., 2009).
Synthesis and Antimalarial Activity of Metal-Quinoline Complexes
The synthesis of metal-quinoline complexes, including those derived from 4-chloroquinoline, has been explored for their antimalarial activities. New compounds combining ruthenocene and chloroquine analogues were synthesized, showing high efficacy against both sensitive and resistant strains of the Plasmodium falciparum parasite in vitro. These findings suggest the potential of 4-chloroquinoline derivatives in developing novel antimalarial agents (Beagley et al., 2002).
Cytotoxicity Evaluation for Breast Cancer Treatment
A series of 4-aminoquinoline derivatives, synthesized from 4-chloro-7-substituted-quinolines, were evaluated for their cytotoxic effects on human breast tumor cell lines. These studies identified compounds with significant potency, offering a foundation for the development of new anticancer agents based on the 4-aminoquinoline scaffold. This research underscores the therapeutic potential of 4-chloroquinoline derivatives in cancer treatment (Zhang et al., 2007).
Antimycotic Agents from 2-Chloroquinoline Derivatives
The development of non-azole antimycotic agents led to the synthesis of secondary amines containing 2-chloroquinoline. These compounds were evaluated for their antifungal activity against various strains, with some showing potential as effective antimycotic agents. This research highlights the versatility of chloroquinoline derivatives in addressing fungal infections (Kumar et al., 2011).
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been noted for their wide range of biopharmaceutical activities . They are considered significant for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Mode of Action
Quinazoline derivatives have been found to exhibit a variety of biological activities, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects . These activities suggest a broad range of interactions with various biological targets.
Biochemical Pathways
Quinazoline derivatives have been found to exhibit α-glucosidase inhibitory activity , suggesting that they may affect carbohydrate metabolism and related pathways.
Pharmacokinetics
The metabolic stability of similar quinazoline derivatives has been studied, with some derivatives showing good metabolic stability, with a half-life higher than 40 minutes . This suggests that 4-(4-Chloroquinazolin-2-yl)-N,N-dimethylaniline may also have favorable pharmacokinetic properties.
Result of Action
Quinazoline derivatives have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The storage temperature for similar compounds is typically a refrigerator , suggesting that temperature could be an important environmental factor for the stability of this compound.
Properties
IUPAC Name |
4-(4-chloroquinazolin-2-yl)-N,N-dimethylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-20(2)12-9-7-11(8-10-12)16-18-14-6-4-3-5-13(14)15(17)19-16/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWQMICNQFRGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401221833 | |
Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79916-53-3 | |
Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79916-53-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chloro-2-quinazolinyl)-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401221833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.